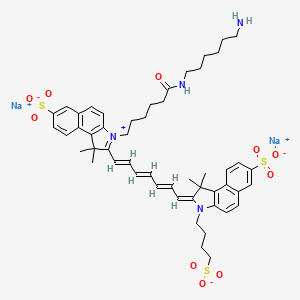

Disulfo-ICG amine

Description

Structure

2D Structure

Properties

Molecular Formula |

C51H62N4Na2O10S3 |

|---|---|

Molecular Weight |

1033.2 g/mol |

IUPAC Name |

disodium;(2E)-2-[(2E,4E,6E)-7-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethyl-7-sulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indole-7-sulfonate |

InChI |

InChI=1S/C51H64N4O10S3.2Na/c1-50(2)45(54(32-16-10-13-21-47(56)53-31-15-9-8-14-30-52)43-28-22-37-35-39(67(60,61)62)24-26-41(37)48(43)50)19-11-6-5-7-12-20-46-51(3,4)49-42-27-25-40(68(63,64)65)36-38(42)23-29-44(49)55(46)33-17-18-34-66(57,58)59;;/h5-7,11-12,19-20,22-29,35-36H,8-10,13-18,21,30-34,52H2,1-4H3,(H3-,53,56,57,58,59,60,61,62,63,64,65);;/q;2*+1/p-2 |

InChI Key |

DSWJUFGESWKFBW-UHFFFAOYSA-L |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NCCCCCCN)/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+] |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NCCCCCCN)C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Disulfo-Indocyanine Green (ICG) Amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of Disulfo-Indocyanine Green (ICG) amine, a near-infrared (NIR) fluorescent dye with significant advantages for biological imaging and diagnostics.

Core Chemical Structure and Identification

Disulfo-ICG amine, a derivative of Indocyanine Green (ICG), is a water-soluble fluorescent dye specifically engineered for enhanced performance in biological applications. Its chemical structure is characterized by a polymethine chain linking two benzindole rings, with the key additions of two sulfonate groups and a primary amine functional group.

The IUPAC name for this compound is disodium;(2E)-2-[(2E,4E,6E)-7-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethyl-7-sulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indole-7-sulfonate.[1]

The presence of the primary amine provides a reactive site for covalent conjugation to biomolecules, such as antibodies and proteins, a feature lacking in the parent ICG compound. The additional sulfonate groups significantly improve its aqueous solubility and reduce aggregation, a common issue with cyanine dyes.

Below is a diagram of the chemical structure of this compound.

Chemical Structure of this compound

Physicochemical and Fluorescent Properties

This compound exhibits several key improvements over the parent ICG molecule, making it a superior choice for many research and development applications. These enhancements are summarized in the tables below.

Comparative Properties: this compound vs. ICG

| Property | Indocyanine Green (ICG) | This compound | Improvement |

| Quantum Yield (Φ) | 0.016 | 0.028 | 75% |

| Molar Extinction (ε) | 220,000 M⁻¹cm⁻¹ | 225,000 M⁻¹cm⁻¹ | 2.3% |

| Plasma Stability (t₁/₂) | 2.8 hours | 4.1 hours | 46% |

| Aqueous Solubility | 1 mg/mL | 10 mg/mL | 10x |

| Conjugation Efficiency | N/A | 92% | - |

Data sourced from Smolecule.[1]

Detailed Physicochemical and Spectral Properties

| Property | Value | Reference |

| Molecular Formula | C₅₁H₆₂N₄Na₂O₁₀S₃ | [1] |

| Molecular Weight | 1033.23 g/mol | [1][2] |

| Excitation Maximum (λex) | ~789 nm | (for ICG amine) |

| Emission Maximum (λem) | ~814 nm | (for ICG amine) |

| Solubility | ||

| Water | 10 mg/mL | |

| DMSO | Soluble | |

| Ethanol | Moderately soluble | |

| Dichloromethane | Poorly soluble | |

| Chloroform | Poorly soluble | |

| Hexane | Insoluble | |

| logP (Octanol-Water) | -3.2 |

Experimental Protocols

The primary utility of the amine functional group on Disulfo-ICG is for bioconjugation, typically to proteins such as antibodies. Below is a general protocol for the conjugation of this compound to a target protein.

Protocol: Antibody Conjugation with this compound

This protocol is adapted from general procedures for amine-reactive dyes and may require optimization for specific antibodies and applications.

Materials:

-

This compound

-

Target antibody (or other protein) in a suitable buffer (e.g., PBS, pH 7.2-7.4)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction buffer (e.g., 1 M sodium bicarbonate, pH 8.5-9.0)

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

-

Preparation of Protein Solution:

-

Ensure the antibody solution is free of amine-containing stabilizers like Tris or glycine, and other interfering substances such as sodium azide. If necessary, dialyze the antibody against PBS.

-

Adjust the protein concentration to >2 mg/mL.

-

For the reaction, adjust the pH of the protein solution to 8.5 ± 0.5 using the reaction buffer.

-

-

Preparation of Dye Stock Solution:

-

Dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM.

-

This stock solution should be prepared fresh and used promptly.

-

-

Conjugation Reaction:

-

The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 is recommended.

-

Add the calculated volume of the this compound stock solution to the pH-adjusted antibody solution while gently vortexing. The final concentration of DMSO in the reaction mixture should be less than 10%.

-

Incubate the reaction mixture at room temperature for 30-60 minutes with continuous mixing.

-

-

Purification of the Conjugate:

-

Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

-

Collect the fractions containing the purified conjugate, which will be the first colored fractions to elute.

-

-

Characterization of the Conjugate:

-

Determine the Degree of Substitution (DOS), which is the average number of dye molecules per antibody. This can be calculated from the absorbance of the conjugate at 280 nm (for the protein) and the maximum absorbance of the dye (~785 nm).

-

The following diagram illustrates the general workflow for antibody conjugation.

Workflow for Antibody Conjugation

Applications in Research and Drug Development

The enhanced properties of this compound make it a valuable tool in various research and development areas:

-

In Vivo Imaging: Its near-infrared fluorescence allows for deep tissue penetration, making it ideal for small animal imaging to track the biodistribution of labeled molecules.

-

Fluorescence-Guided Surgery: The strong fluorescence signal can be used to illuminate tumors or other tissues of interest during surgical procedures.

-

Antibody-Drug Conjugates (ADCs): The amine functionality allows for its incorporation into ADC constructs as a fluorescent reporter to study their localization and trafficking.

-

Flow Cytometry and Microscopy: Labeled antibodies can be used to identify and quantify specific cell populations or visualize cellular structures.

-

Diagnostic Assays: The high sensitivity and low background fluorescence in the NIR region can improve the performance of various diagnostic assays.

Logical Relationships in Bioconjugation

The success of a bioconjugation experiment with this compound depends on several key factors and their interplay. The following diagram illustrates these logical relationships.

Key Factors for Successful Bioconjugation

References

An In-depth Technical Guide to the Synthesis and Purification of Disulfo-ICG Amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Disulfo-Indocyanine Green (ICG) amine, a near-infrared (NIR) fluorescent probe with significant potential in biomedical imaging and diagnostics. Due to the limited availability of a direct, published synthesis protocol for Disulfo-ICG amine, this document outlines a proposed synthetic pathway based on established cyanine dye chemistry. The methodologies and data presented are compiled from analogous syntheses of related ICG derivatives and are intended to serve as a detailed reference for researchers in the field.

Data Presentation

The following tables summarize key quantitative data for the proposed synthesis and characterization of this compound. These values are representative and may require optimization for specific laboratory conditions.

Table 1: Proposed Reaction Conditions and Expected Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Synthesis of Sulfonated Indolenine Precursor | 4-hydrazinobenzenesulfonic acid, 3-methyl-2-butanone | Acetic Acid | Reflux | 3 | ~60-70 |

| 2 | Quaternization with Amino-functionalized Alkylating Agent | Sulfonated indolenine, Protected amino-alkyl halide | Dichloromethane | Reflux | 12 | ~50-60 |

| 3 | Condensation to form this compound Core | Quaternized indolenine, Malonaldehyde dianilide equivalent | Acetic Anhydride, Pyridine | 120 | 0.5 | ~30-40 |

| 4 | Deprotection of the Amine Group | Disulfo-ICG with protected amine | Trifluoroacetic acid | Dichloromethane | 25 | 2-4 |

Table 2: Purification and Characterization Parameters

| Parameter | Method/Technique | Details | Expected Results |

| Purification | |||

| Primary Purification | Silica Gel Chromatography | Gradient elution (e.g., Dichloromethane/Methanol) | Removal of unreacted starting materials |

| Final Purification | Reverse-Phase HPLC | C18 column, Acetonitrile/Water with 0.1% TFA gradient | Purity >95% |

| Characterization | |||

| Molecular Weight | Mass Spectrometry (ESI-MS) | Positive or negative ion mode | [M+H]⁺ or [M-H]⁻ corresponding to the molecular formula |

| Structural Confirmation | ¹H NMR Spectroscopy | DMSO-d₆ or CD₃OD | Characteristic peaks for aromatic, vinyl, and alkyl protons |

| Purity Analysis | Analytical HPLC-UV/Vis | C18 column, monitoring at ~780 nm | Single major peak |

| Optical Properties | UV-Vis Spectroscopy | PBS (pH 7.4) | λmax (abs) ~780 nm |

| Fluorescence Spectroscopy | PBS (pH 7.4) | λmax (em) ~810 nm |

Experimental Protocols

The following protocols describe the proposed methodologies for the key steps in the synthesis and purification of this compound.

Synthesis of Sulfonated Indolenine Precursor

This procedure is adapted from the Fischer indole synthesis.

-

Combine 4-hydrazinobenzenesulfonic acid and 3-methyl-2-butanone in glacial acetic acid.

-

Reflux the mixture for 3 hours.

-

Cool the reaction mixture to room temperature and pour it into a large volume of diethyl ether to precipitate the product.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the sulfonated indolenine precursor.

Quaternization with a Protected Amino-Alkyl Halide

-

Dissolve the sulfonated indolenine precursor in dichloromethane.

-

Add a protected amino-alkyl halide (e.g., N-(6-bromohexyl)phthalimide).

-

Reflux the mixture for 12 hours.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

The crude quaternized salt can be used in the next step without further purification.

Condensation to form the Disulfo-ICG Core

-

Dissolve the quaternized indolenine salt in a mixture of acetic anhydride and pyridine.

-

Add a suitable polymethine chain source, such as malonaldehyde bis(phenylimine) hydrochloride.

-

Heat the reaction mixture at 120°C for 30 minutes.

-

Cool the reaction to room temperature and precipitate the crude dye by adding diethyl ether.

-

Collect the solid by filtration and wash with diethyl ether.

Deprotection of the Amine Group

-

Dissolve the protected this compound in dichloromethane.

-

Add trifluoroacetic acid and stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction by TLC or HPLC.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

Purification of this compound

-

Initial Purification: The crude product is purified by silica gel column chromatography using a gradient of methanol in dichloromethane.

-

Final Purification by HPLC:

-

Dissolve the partially purified dye in a minimal amount of the mobile phase.

-

Inject the solution onto a preparative reverse-phase C18 HPLC column.

-

Elute with a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid.

-

Collect the fractions containing the pure product.

-

Lyophilize the collected fractions to obtain the final product as a dark green solid.[1]

-

Mandatory Visualization

The following diagrams illustrate the proposed synthesis and purification workflows.

Caption: Proposed synthesis workflow for this compound.

Caption: Purification workflow for this compound.

References

Disulfo-ICG Amine: A Technical Guide to Fluorescence Spectrum and Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of Disulfo-Indocyanine Green (ICG) amine, a near-infrared (NIR) fluorescent dye with significant applications in biomedical research and drug development. This document details its fluorescence spectrum, quantum yield, and the experimental protocols necessary to characterize these properties.

Core Photophysical Properties

Disulfo-ICG amine is a derivative of Indocyanine Green (ICG), engineered to enhance water solubility and provide a reactive primary amine group for covalent conjugation to biomolecules. These modifications are crucial for its use in aqueous biological environments and for targeted imaging applications. The additional sulfonate groups also help to reduce the propensity for aggregation, a common issue with cyanine dyes that can lead to fluorescence quenching.[1]

The fluorescence of this compound lies within the near-infrared (NIR) window (700-900 nm), a region where biological tissues exhibit minimal absorbance and autofluorescence. This property allows for deeper tissue penetration of excitation and emission light, making it an ideal probe for in vivo imaging.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its parent compound, ICG, for comparative purposes. It is important to note that photophysical properties such as quantum yield are highly dependent on the solvent environment.[2]

Table 1: Spectroscopic Properties of this compound and ICG

| Property | This compound | Indocyanine Green (ICG) | Reference |

| Excitation Maximum (λex) | ~780 - 790 nm | ~780 - 789 nm | [3][4] |

| Emission Maximum (λem) | ~810 - 820 nm | ~813 - 820 nm | [3] |

| Molar Extinction Coefficient (ε) | 225,000 M⁻¹cm⁻¹ | ~200,000 - 230,000 M⁻¹cm⁻¹ | |

| Stokes Shift | ~30 - 40 nm | ~24 - 30 nm |

Table 2: Fluorescence Quantum Yield (Φf) in Various Solvents

| Fluorophore | Solvent | Quantum Yield (Φf) | Reference |

| This compound derivative | Not Specified | 0.028 | |

| Indocyanine Green (ICG) | Water | ~0.012 - 0.05 | |

| Indocyanine Green (ICG) | Ethanol | ~0.13 - 0.22 | |

| Indocyanine Green (ICG) | DMSO | ~0.13 - 0.42 |

Experimental Protocols

Accurate determination of the fluorescence quantum yield and the application of this compound in bioconjugation require precise experimental procedures.

Protocol 1: Relative Fluorescence Quantum Yield Determination

The relative method is most commonly used to determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.

I. Required Equipment:

-

Spectrofluorometer: Capable of recording corrected emission spectra.

-

UV-Vis Spectrophotometer: For measuring absorbance.

-

Quartz Cuvettes: 1 cm path length.

II. Selection of a Suitable Standard:

-

Choose a quantum yield standard that absorbs and emits in a similar spectral region to this compound. For the NIR region, a well-characterized dye like ICG in a specific solvent (e.g., DMSO with a known Φf of 0.13) can be used.

-

The standard should be photochemically stable and have a well-documented quantum yield in the chosen solvent.

III. Procedure:

-

Preparation of Solutions:

-

Prepare a series of dilute solutions of both the this compound and the standard dye in the same high-purity solvent.

-

The concentrations should be adjusted to have absorbances between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Record the full absorbance spectrum to identify the absorption maximum.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength of the spectrofluorometer to the same wavelength used for the absorbance measurements.

-

Record the corrected fluorescence emission spectrum for each solution of the sample and the standard.

-

It is crucial to use identical instrument settings (e.g., excitation and emission slit widths) for both the sample and the standard.

-

-

Data Analysis and Calculation:

-

Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (F).

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. The resulting plots should be linear.

-

The fluorescence quantum yield of the sample (Φx) is calculated using the following equation:

Φx = Φs * (Gradx / Grads) * (ηx² / ηs²)

-

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

-

The subscripts 'x' and 's' refer to the unknown sample and the standard, respectively.

-

-

Protocol 2: Antibody Conjugation with this compound

The primary amine group on this compound allows for its covalent attachment to biomolecules, such as antibodies, through the formation of a stable amide bond with carboxylic acid groups. This is typically achieved using carbodiimide chemistry (EDC/NHS).

I. Required Materials:

-

This compound

-

Antibody or protein to be labeled

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Purification column (e.g., Sephadex G-25)

II. Procedure:

-

Activation of Antibody:

-

Dissolve the antibody in the reaction buffer.

-

Add a molar excess of EDC and NHS to the antibody solution to activate the carboxylic acid groups.

-

Incubate the reaction mixture for 15-30 minutes at room temperature.

-

-

Conjugation Reaction:

-

Dissolve the this compound in the reaction buffer.

-

Add the this compound solution to the activated antibody solution. The molar ratio of dye to protein can be optimized to achieve the desired degree of labeling.

-

Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Remove the unreacted dye and coupling reagents by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).

-

The first colored fraction will contain the labeled antibody.

-

-

Characterization of the Conjugate:

-

Degree of Labeling (DOL): Determine the ratio of dye molecules to protein molecules by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (~780 nm). The DOL can be calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

-

Purity: Analyze the purified conjugate by SDS-PAGE to confirm the covalent attachment of the dye to the antibody and to check for any aggregation.

-

Visualizations

The following diagrams illustrate the key experimental workflows described in this guide.

References

- 1. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]

- 2. ICG revisited: excited-state dynamics as a function of dye concentration and solvent environment - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

Disulfo-ICG Amine: A Technical Guide to Water Solubility and Biocompatibility for Researchers and Drug Development Professionals

Introduction

Disulfo-Indocyanine Green (ICG) amine is a functionalized near-infrared (NIR) fluorescent dye that holds significant promise for a range of biomedical applications, including high-resolution in vivo imaging, targeted drug delivery, and photothermal therapy. Its chemical structure, featuring two sulfonate groups, is specifically engineered to overcome the solubility limitations of its parent compound, indocyanine green (ICG), while the primary amine group provides a reactive handle for conjugation to biomolecules. This technical guide provides an in-depth analysis of the water solubility and biocompatibility of Disulfo-ICG amine, offering valuable data and experimental insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Water Solubility

The inclusion of two sulfonate (SO₃⁻) groups in the this compound structure dramatically enhances its aqueous solubility compared to non-sulfonated ICG derivatives.[1][2] This improved water solubility is a critical attribute for biological applications, as it facilitates formulation in physiological buffers and reduces the need for organic co-solvents that can introduce toxicity.[1]

Quantitative Solubility Data

The approximate solubility of this compound in various solvents is summarized in the table below.

| Solvent System | Solubility Assessment | Approximate Solubility (mg/mL) | Notes |

| Water | Highly soluble | >10 | Enhanced by the presence of two sulfonate groups.[2] |

| Dimethyl sulfoxide (DMSO) | Highly soluble | >20 | Aprotic polar organic solvent. |

| Dimethylformamide (DMF) | Highly soluble | >15 | Aprotic polar organic solvent. |

| Methanol | Moderately soluble | 5-10 | Polar protic solvent. |

| Ethanol | Moderately soluble | 3-8 | Polar protic solvent. |

| Dichloromethane | Poorly soluble | <1 | Limited by the hydrophilic nature of the molecule. |

| Chloroform | Poorly soluble | <1 | Limited by the hydrophilic nature of the molecule. |

| Hexane | Insoluble | <0.1 | Nonpolar solvent. |

Biocompatibility Profile

The biocompatibility of this compound is a key consideration for its use in preclinical and clinical research. While the parent molecule, ICG, is an FDA-approved diagnostic agent, its derivatives' biocompatibility must be thoroughly evaluated.[3] Generally, ICG-amine derivatives are considered to have good biocompatibility with minimal toxicity to most organisms. However, studies on ICG have demonstrated that its cytotoxicity is dose- and time-dependent, particularly in sensitive cell types like retinal pigment epithelium (RPE) cells.

In Vitro Cytotoxicity

While specific IC50 values for this compound across a range of cell lines are not widely available in the public domain, the cytotoxicity of the parent ICG molecule has been investigated. These studies provide a baseline for understanding the potential toxicological profile of its derivatives.

| Cell Line | Assay | Concentration | Exposure Time | Results |

| Retinal Pigment Epithelium (RPE) | Mitochondrial Dehydrogenase Assay | 5.0 mg/mL | 3 minutes | 26.1% cell survival |

| Retinal Pigment Epithelium (RPE) | Mitochondrial Dehydrogenase Assay | 0.5 mg/mL | 3 minutes | 92.8% cell survival |

| Retinal Pigment Epithelium (RPE) | MTS Viability Assay | 5 mg/mL | ≤ 5 minutes | No significant decrease in dehydrogenase activity |

| Retinal Pigment Epithelium (RPE) | MTS Viability Assay | 5 mg/mL | 10 minutes | Decreased mitochondrial dehydrogenase activity and some necrosis |

| Retinal Pigment Epithelium (RPE) | MTS Viability Assay | 1 mg/mL | 20 minutes | Decreased mitochondrial dehydrogenase activity and some necrosis |

| Retinal Pigment Epithelium (RPE) | MTS Viability Assay | 0.01 mg/mL | 3 hours | Decreased mitochondrial dehydrogenase activity and some necrosis |

These data suggest that while short-term exposure to ICG at lower concentrations may be well-tolerated, prolonged exposure or higher concentrations can lead to cytotoxicity. It is imperative that researchers conduct their own dose-response studies on their specific cell lines of interest to determine the safe working concentrations for this compound.

Experimental Protocols

General Protocol for Bioconjugation of this compound to Proteins

The primary amine group on this compound allows for its covalent attachment to carboxyl groups on proteins using carbodiimide chemistry (e.g., EDC/NHS).

Materials:

-

This compound

-

Protein to be labeled (in a suitable buffer, e.g., PBS, pH 7.2-7.4)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

-

Prepare Protein Solution: Dissolve the protein in PBS at a concentration of 2-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).

-

Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM.

-

Activation of Carboxyl Groups: Add a 10-fold molar excess of EDC and NHS to the protein solution. Incubate for 15-30 minutes at room temperature.

-

Conjugation Reaction: Add the this compound stock solution to the activated protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 can be used.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.

-

Purification: Remove unconjugated dye and byproducts by passing the reaction mixture through a Sephadex G-25 column equilibrated with PBS. Collect the colored fractions corresponding to the labeled protein.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the maximum absorbance of this compound (around 780 nm).

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the different concentrations of the dye solution. Include untreated cells as a control.

-

Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The biocompatibility and potential therapeutic effects of this compound are intrinsically linked to its interactions with cellular signaling pathways.

Cellular Uptake

The cellular uptake of ICG and its derivatives is a complex process that can involve multiple mechanisms. In cancer cells, clathrin-mediated endocytosis has been identified as a significant pathway for ICG internalization.

Caption: Clathrin-mediated endocytosis of this compound.

Apoptosis Induction

Upon exposure to near-infrared light, ICG can generate reactive oxygen species (ROS), which can trigger programmed cell death, or apoptosis. This process involves the activation of a cascade of enzymes called caspases.

Caption: Simplified intrinsic apoptosis pathway induced by this compound.

Ferroptosis Induction

In addition to apoptosis, ICG-mediated ROS production can also induce ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation. A key regulator of this pathway is Glutathione Peroxidase 4 (GPX4).

Caption: Role of this compound in inducing ferroptosis via GPX4 inhibition.

Conclusion

This compound represents a significant advancement in the field of near-infrared fluorescent probes. Its enhanced water solubility and good biocompatibility profile make it a versatile tool for a wide array of biomedical research and drug development applications. The provided quantitative data, experimental protocols, and insights into its cellular mechanisms of action are intended to serve as a valuable resource for scientists working to harness the full potential of this promising molecule. As with any novel compound, thorough characterization and validation within the specific experimental context are crucial for obtaining reliable and reproducible results.

References

A Technical Comparison of Disulfo-ICG Amine and Indocyanine Green (ICG) for Researchers and Drug Development Professionals

An in-depth analysis of the physicochemical properties, experimental applications, and comparative performance of two near-infrared fluorophores.

This technical guide provides a comprehensive comparison of Disulfo-ICG amine and the widely used Indocyanine Green (ICG). This document is intended for researchers, scientists, and professionals in the field of drug development who utilize fluorescent probes for imaging and diagnostic applications. Herein, we present a detailed examination of their core properties, experimental protocols for their use, and visualizations of relevant biological pathways and experimental workflows.

Core Properties: A Quantitative Comparison

Indocyanine Green (ICG) is a well-established near-infrared (NIR) fluorescent dye approved by the FDA for various medical diagnostic applications.[1] this compound is a derivative of ICG designed to offer improved characteristics for bioconjugation and in vivo applications. The following tables summarize the key quantitative data for both compounds, facilitating a direct comparison of their physicochemical and spectral properties.

Table 1: Physicochemical Properties

| Property | Indocyanine Green (ICG) | This compound | Source(s) |

| Molecular Formula | C₄₃H₄₇N₂NaO₆S₂ | C₅₁H₆₂N₄Na₂O₁₀S₃ | [2][3] |

| Molecular Weight | 774.96 g/mol | 1033.2 g/mol | [2][4] |

| Aqueous Solubility | Soluble in water and methanol | High (water-soluble) | |

| Plasma Stability (t½) | ~150-180 seconds | 4.1 hours |

Table 2: Spectral and Performance Properties

| Property | Indocyanine Green (ICG) | This compound | Source(s) |

| Peak Absorption (λabs) | ~780-805 nm (solvent dependent) | ~780 nm | |

| Peak Emission (λem) | ~810-830 nm (solvent dependent) | Not specified in peer-reviewed literature | |

| Molar Extinction Coefficient (ε) | ~150,000 - 250,000 M⁻¹cm⁻¹ | 225,000 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | ~0.01-0.03 in aqueous solutions | 0.028 | |

| Tissue Penetration Depth | 5-10 mm | 8-12 mm | |

| Conjugation Efficiency | N/A (requires activation) | 92% |

Experimental Protocols

Detailed methodologies are crucial for the successful application of these fluorescent dyes. Below are representative protocols for key experiments.

Antibody Conjugation Protocol (Amine-Reactive Dyes)

This protocol is a general guideline for the conjugation of amine-reactive dyes like this compound to antibodies. Optimization may be required for specific antibodies and applications.

Materials:

-

Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS)

-

This compound or amine-reactive ICG derivative (e.g., ICG-NHS ester)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

-

Prepare Antibody Solution:

-

Dissolve the antibody in the reaction buffer to a final concentration of 2-10 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the antibody for reaction with the dye.

-

-

Prepare Dye Solution:

-

Immediately before use, dissolve the amine-reactive dye in anhydrous DMSO to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Slowly add the dye solution to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 to 20:1 is common.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Separate the dye-conjugated antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

-

Collect the fractions containing the labeled antibody, which will typically be the first colored fractions to elute.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorption maximum of the dye (around 780 nm). The following formula can be used: DOL = (A_max * ε_protein) / ((A_280 - A_max * CF) * ε_dye) where:

-

A_max is the absorbance at the dye's maximum absorption wavelength.

-

A_280 is the absorbance at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of the dye at its λ_max.

-

CF is the correction factor (A_280 of the free dye / A_max of the free dye).

-

-

In Vivo Fluorescence Imaging Protocol

This protocol provides a general workflow for in vivo imaging using ICG or its derivatives in a murine tumor model.

Materials:

-

Tumor-bearing mouse model

-

ICG or this compound solution (sterile, for injection)

-

In vivo fluorescence imaging system with appropriate excitation and emission filters

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using a calibrated vaporizer with isoflurane.

-

Maintain the animal's body temperature using a heating pad.

-

-

Dye Administration:

-

Administer a sterile solution of ICG or this compound intravenously via the tail vein. The optimal dose and timing will depend on the specific application and should be determined empirically. A common dose for ICG is in the range of 1-5 mg/kg.

-

-

Image Acquisition:

-

Place the anesthetized mouse in the imaging chamber of the in vivo fluorescence imaging system.

-

Acquire fluorescence images at various time points post-injection to monitor the biodistribution and tumor accumulation of the dye. The imaging parameters (excitation/emission wavelengths, exposure time, etc.) should be optimized for the specific dye and instrument. For ICG, excitation is typically around 740-780 nm and emission is captured above 800 nm.

-

-

Data Analysis:

-

Analyze the acquired images to quantify the fluorescence intensity in the tumor and other organs of interest.

-

Calculate the tumor-to-background ratio to assess the specificity of dye accumulation.

-

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the application of these fluorescent dyes.

Enhanced Permeability and Retention (EPR) Effect and ICG Uptake

A key mechanism for the accumulation of ICG in tumors is the Enhanced Permeability and Retention (EPR) effect. This diagram illustrates the passive targeting of tumors by ICG.

Experimental Workflow for Antibody-Dye Conjugation

This diagram outlines the key steps involved in the conjugation of an amine-reactive dye to an antibody.

In Vivo Imaging Experimental Workflow

This diagram illustrates the general procedure for conducting in vivo fluorescence imaging experiments.

Conclusion

This compound presents several potential advantages over traditional ICG, most notably its enhanced aqueous solubility, improved plasma stability, and the presence of a reactive amine group for direct conjugation to biomolecules. These features may lead to improved performance in in vivo imaging and targeted drug delivery applications. However, it is important to note that much of the currently available quantitative data for this compound originates from commercial suppliers and would benefit from further validation in peer-reviewed studies. ICG remains a robust and well-characterized tool for a wide range of preclinical and clinical applications. The choice between these two fluorophores will ultimately depend on the specific requirements of the research or drug development project, including the need for bioconjugation, desired pharmacokinetic profile, and the imaging instrumentation available. This guide provides the foundational information to aid in making an informed decision.

References

In-Depth Technical Guide to Near-Infrared (NIR) Properties of Disulfo-ICG Amine Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the near-infrared (NIR) properties, synthesis, and application of Disulfo-Indocyanine Green (ICG) amine conjugates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of bioconjugation, fluorescence imaging, and targeted drug delivery.

Introduction to Disulfo-ICG Amine

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the Food and Drug Administration (FDA) for various diagnostic applications. Its strong absorption and emission in the NIR window (700-900 nm) allow for deep tissue penetration with minimal autofluorescence, making it an ideal candidate for in vivo imaging. However, native ICG suffers from several limitations, including poor aqueous stability, concentration-dependent aggregation, and a lack of functional groups for covalent conjugation to biomolecules.

This compound is a derivative of ICG designed to overcome these limitations. The introduction of two sulfonate groups enhances its water solubility and reduces aggregation. The primary amine group provides a reactive handle for covalent attachment to a wide range of biomolecules, such as antibodies, peptides, and nanoparticles, enabling the development of targeted NIR imaging probes and therapeutic agents.

Quantitative Near-Infrared (NIR) Properties

The photophysical properties of this compound conjugates are crucial for their performance in imaging and therapeutic applications. While the exact properties can vary depending on the conjugated biomolecule and the degree of labeling, the following tables summarize typical quantitative data for this compound and its conjugates.

| Property | This compound (Free Dye) | This compound-Antibody Conjugate | This compound-Peptide (cRGD) Conjugate | Reference(s) |

| Absorption Maximum (λmax, abs) | ~780 nm | ~785-800 nm | ~790 nm | [1] |

| Emission Maximum (λmax, em) | ~810 nm | ~815-830 nm | ~820 nm | [1] |

| Molar Extinction Coefficient (ε) | ~225,000 M-1cm-1 | ~200,000 - 230,000 M-1cm-1 | Not Reported | [1] |

| Quantum Yield (Φ) | ~0.028 | Increased upon conjugation | Not Reported | [1] |

| Property | Value / Observation | Reference(s) |

| Plasma Stability (t1/2) | 4.1 hours | [1] |

| Aqueous Solubility | 10 mg/mL | |

| Conjugation Efficiency | 92% (typical) | |

| Photostability | Generally more stable than unconjugated ICG, but can be susceptible to photobleaching under intense irradiation. | |

| Chemical Stability | Stable in biological buffers; storage at -20°C or -80°C is recommended for long-term stability of conjugates. |

Experimental Protocols

General Protocol for Conjugation of this compound to Proteins (e.g., Antibodies) via NHS Ester Chemistry

This protocol describes the conjugation of a carboxylated protein to this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

-

This compound

-

Protein (e.g., antibody) with available carboxyl groups

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Quenching solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine

-

Purification column (e.g., Sephadex G-25)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in Activation Buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the Activation Buffer.

-

-

Activation of Carboxyl Groups:

-

Warm EDC and NHS (or Sulfo-NHS) to room temperature.

-

Prepare fresh solutions of EDC and NHS in anhydrous DMSO or Activation Buffer.

-

Add a 5 to 10-fold molar excess of EDC and NHS to the protein solution.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

-

-

Conjugation Reaction:

-

Dissolve this compound in Coupling Buffer or DMSO.

-

Add the this compound solution to the activated protein solution. A molar ratio of 5-20 moles of dye to 1 mole of protein is a common starting point.

-

Adjust the pH of the reaction mixture to 7.2-8.0 with Coupling Buffer if necessary.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

-

-

Quenching the Reaction:

-

Add a quenching solution (e.g., Tris-HCl or hydroxylamine) to a final concentration of 10-50 mM to stop the reaction by reacting with any remaining active NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove unreacted dye and byproducts by size-exclusion chromatography (e.g., Sephadex G-25 column) equilibrated with PBS.

-

Collect the fractions containing the fluorescently labeled protein conjugate.

-

-

Characterization of the Conjugate:

-

Degree of Substitution (DOS): Determine the molar ratio of dye to protein by measuring the absorbance of the conjugate at 280 nm (for the protein) and the λmax of the dye (~785 nm). The following formula can be used:

-

Protein Concentration (M) = [A₂₈₀ - (A_dye * CF₂₈₀)] / ε_protein

-

Dye Concentration (M) = A_dye / ε_dye

-

DOS = Dye Concentration / Protein Concentration

-

Where A₂₈₀ and A_dye are the absorbances at 280 nm and the dye's λmax, ε_protein and ε_dye are the molar extinction coefficients of the protein and dye, and CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm.

-

-

Purity: Analyze the purity of the conjugate by SDS-PAGE and/or HPLC.

-

Functional Activity: Perform a relevant bioassay to confirm that the biological activity of the protein is retained after conjugation.

-

Signaling Pathways and Experimental Workflows

This compound conjugates are powerful tools for visualizing and targeting specific biological pathways. Below are examples of their application and the corresponding experimental workflows and signaling pathways represented in Graphviz DOT language.

Experimental Workflow: Antibody-Drug Conjugate (ADC) Preparation and Application

This workflow illustrates the general steps involved in creating a this compound labeled antibody for targeted cancer cell imaging and potential therapy.

Caption: General workflow for the synthesis, purification, and application of this compound-antibody conjugates.

Signaling Pathway: Cellular Uptake of ICG Conjugates via Endocytosis

ICG and its conjugates are often internalized by cells through endocytic pathways. For cancer cells, this can be enhanced due to the leaky vasculature and high metabolic activity of tumors (the Enhanced Permeability and Retention - EPR effect). Clathrin-mediated endocytosis is one of the key mechanisms for the cellular uptake of ICG conjugates.

Caption: Simplified diagram of clathrin-mediated endocytosis of this compound conjugates.

Signaling Pathway: Integrin Targeting with cRGD-Disulfo-ICG Amine Conjugate

Cyclic Arginine-Glycine-Aspartic acid (cRGD) peptides are known to target integrin αvβ3, which is overexpressed on many tumor cells and angiogenic endothelial cells. Conjugating this compound to cRGD peptides allows for targeted imaging of tumors and their associated neovasculature. Upon binding, the conjugate can be internalized, leading to signal accumulation within the target cells.

Caption: Targeted binding and potential downstream signaling of a cRGD-Disulfo-ICG amine conjugate.

Conclusion

This compound represents a significant advancement over native ICG for the development of targeted NIR probes. Its enhanced aqueous solubility, reduced aggregation, and versatile conjugation chemistry make it an invaluable tool for researchers in drug development and molecular imaging. The ability to covalently link this compound to a variety of biomolecules opens up a wide range of possibilities for creating highly specific and sensitive probes for diagnosing and treating diseases. This guide provides a foundational understanding of the properties and applications of this compound conjugates, and it is anticipated that further research will continue to expand their utility in medicine and biology.

References

Disulfo-ICG Amine: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Disulfo-Indocyanine Green (ICG) amine. Understanding the physicochemical stability of this fluorescent dye is critical for its effective application in research, diagnostics, and therapeutic development. This document summarizes key stability data, outlines experimental protocols for stability assessment, and provides recommendations for optimal storage to ensure the integrity and performance of Disulfo-ICG amine.

Core Stability Profile and Storage Recommendations

This compound, a derivative of Indocyanine Green, is a water-soluble near-infrared (NIR) fluorescent dye. Its stability is influenced by several factors, including temperature, light, pH, and the solvent used for reconstitution. The following tables summarize the recommended storage conditions and stability profiles based on available data for ICG and its derivatives.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Light and Moisture Protection | Shipping |

| Solid (Lyophilized Powder) | -20°C[1] | Keep away from direct sunlight and moisture[1] | Ambient temperature or with blue ice[1] |

| Reconstituted Solution (in DMSO) | ≤ -15°C[2] | Protect from light and moisture[2] | N/A |

| Protein Conjugates | 4°C (short-term, < 2 months) or ≤ -60°C (long-term) | Protect from light | N/A |

Table 2: Stability of ICG Derivatives in Solution

| Solvent | Concentration | Storage Condition | Stability Duration | Key Findings |

| DMSO | 10-20 mM | ≤ -15°C, protected from light and moisture | Less than two weeks | Extended storage may reduce dye activity. Avoid freeze-thaw cycles. |

| Aqueous Solution | 1.0 mM | Room Temperature | Significant degradation observed | Self-aggregation in water promotes photochemical oxidative dimerization, leading to a non-fluorescent product. |

| Aqueous Solution | Not specified | Not specified | Rapidly decomposes at pH < 5 and > 11. Relatively stable for 48 hours at pH 8-10. | The stability of ICG is highly pH-dependent. |

| Protein Conjugate Solution | > 0.5 mg/mL | 4°C, with 2 mM sodium azide, protected from light | Up to two months without significant change | Carrier proteins (e.g., 0.1% BSA) can enhance stability. |

Factors Influencing Stability

pH

The pH of the solution is a critical factor in the stability of ICG and its derivatives. ICG is known to be unstable in acidic (pH < 5) and strongly basic (pH > 11) conditions, where it undergoes rapid decomposition. For applications involving conjugation of the amine group, a pH range of 8.5 to 9.0 is often recommended to balance the reactivity of the amine with the stability of the dye.

Light Exposure

Exposure to light, particularly in aqueous solutions, can lead to the photodegradation of ICG. This process can involve the generation of reactive oxygen species that subsequently degrade the dye molecule. Therefore, it is imperative to protect both solid and reconstituted forms of this compound from light.

Temperature

As with most fluorescent dyes, higher temperatures accelerate the degradation of this compound. For long-term storage, maintaining the compound at -20°C or below is crucial. Reconstituted solutions should also be stored at low temperatures to minimize degradation.

Solvent

The choice of solvent for reconstitution significantly impacts the stability of this compound. While highly soluble in aqueous media due to its sulfonate groups, its stability in water is limited. Anhydrous dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions of ICG derivatives, offering better stability when stored under appropriate conditions. In aqueous solutions, ICG has a tendency to form aggregates, which can affect its fluorescence properties and stability.

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of fluorescent dyes like this compound. These can be adapted for specific experimental needs.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Analysis

HPLC is a powerful technique for quantifying the purity of this compound and monitoring its degradation over time.

Objective: To separate and quantify this compound from its degradation products.

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) or other suitable buffer components

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a known concentration. For stability studies, incubate aliquots of this solution under different conditions (e.g., varying temperature, pH, light exposure). At specified time points, dilute the samples with the mobile phase to an appropriate concentration for HPLC analysis.

-

Chromatographic Conditions (Example):

-

Mobile Phase A: Water with 0.1% TFA

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Gradient: A linear gradient from 95% A to 100% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound (around 780 nm).

-

Injection Volume: 10-20 µL

-

-

Data Analysis: The purity of the sample can be determined by calculating the peak area of this compound as a percentage of the total peak area. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that of a control sample.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.

Objective: To accelerate the degradation of this compound under harsh conditions to identify potential degradation pathways and products.

Procedure:

-

Acid and Base Hydrolysis:

-

Treat a solution of this compound with an acid (e.g., 0.1 N HCl) and a base (e.g., 0.1 N NaOH) at room temperature or elevated temperature for a defined period.

-

Neutralize the samples before analysis.

-

-

Oxidative Degradation:

-

Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

-

Thermal Degradation:

-

Expose the solid dye or a solution to elevated temperatures (e.g., 60-80°C).

-

-

Photodegradation:

-

Expose a solution of the dye to a controlled light source, such as a photostability chamber, according to ICH Q1B guidelines. A control sample should be protected from light.

-

-

Analysis: Analyze the stressed samples using a stability-indicating method like HPLC to determine the extent of degradation and to observe the formation of degradation products.

Visualizations

Signaling Pathways and Workflows

Caption: Workflow for Forced Degradation and Stability Analysis.

Caption: Simplified ICG Degradation Pathway in Aqueous Solution.

Conclusion

The stability of this compound is paramount for its successful use in various scientific applications. As a general guideline, the compound in its solid form should be stored at -20°C, protected from light and moisture. Reconstituted solutions, preferably in anhydrous DMSO, should be stored at or below -15°C for short periods. For applications in aqueous buffers, freshly prepared solutions are recommended, and the pH should be maintained within a stable range, avoiding acidic and strongly basic conditions. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments tailored to their specific formulations and applications. By adhering to these storage and handling recommendations, researchers can ensure the quality and performance of this compound in their studies.

References

Methodological & Application

Application Notes and Protocols: Labeling Antibodies with Disulfo-ICG Amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of antibodies with near-infrared (NIR) fluorescent dyes such as Indocyanine Green (ICG) and its derivatives is a cornerstone for a multitude of applications in biomedical research and diagnostics.[1] These applications include flow cytometry, immunofluorescence microscopy, Western blotting, and in vivo imaging.[2] Disulfo-ICG, a sulfonated derivative of ICG, offers enhanced aqueous solubility. This document provides a detailed protocol for the covalent labeling of antibodies with Disulfo-ICG amine.

The conjugation chemistry detailed herein leverages the reaction between the primary amine group on the Disulfo-ICG molecule and the carboxyl groups present on the antibody. This is achieved through a two-step process utilizing a carbodiimide crosslinker, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS).[3] This method activates the antibody's carboxyl groups to form a semi-stable Sulfo-NHS ester, which then readily reacts with the amine group of the dye to form a stable amide bond.[3][4] This two-step protocol is designed to minimize undesirable protein cross-linking.

Quantitative Data Summary

Successful antibody conjugation requires careful control of the molar ratios of the reactants and the final dye-to-antibody ratio, also known as the Degree of Labeling (DOL). The optimal DOL is a balance between achieving a strong fluorescent signal and preserving the antibody's antigen-binding affinity.

| Parameter | Recommended Value | Reference |

| Antibody Concentration for Labeling | 2-10 mg/mL | |

| Molar Excess of EDC to Antibody | 10-50 fold | |

| Molar Excess of Sulfo-NHS to Antibody | 20-100 fold | |

| Molar Excess of this compound to Antibody | 5-20 fold | |

| Optimal Degree of Labeling (DOL) | 2-10 | |

| Purified Conjugate Storage | 4°C for short-term, -20°C or -80°C for long-term |

Experimental Protocols

This protocol is optimized for labeling approximately 1 mg of an IgG antibody. Adjustments may be necessary for different antibody isotypes or quantities.

Materials and Reagents

| Reagent | Supplier/Cat. No. | Notes |

| Purified Antibody (≥95%) | - | Must be free of amine-containing stabilizers like BSA, glycine, or Tris. |

| This compound | e.g., TargetMol (T9178) | Store desiccated and protected from light at -20°C. |

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | e.g., Thermo Fisher (22980) | Store desiccated at -20°C. |

| Sulfo-NHS (N-hydroxysulfosuccinimide) | e.g., Thermo Fisher (24510) | Store desiccated at room temperature. |

| Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) | - | Prepare fresh. |

| Conjugation Buffer (PBS, pH 7.2-7.4) | - | Ensure it is free of primary amines. |

| Quenching Solution (1 M Tris-HCl, pH 8.5) | - | To stop the reaction. |

| Anhydrous Dimethylsulfoxide (DMSO) | - | For dissolving the dye. |

| Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) | e.g., Thermo Fisher (89882) | For purification of the conjugate. |

Step 1: Antibody Preparation

-

If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA), it must be purified.

-

Perform buffer exchange into the Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) using a desalting column or dialysis.

-

Adjust the antibody concentration to 2-10 mg/mL.

-

Determine the precise concentration by measuring the absorbance at 280 nm (A280). For a typical IgG, an extinction coefficient of 1.4 (for a 1 mg/mL solution) can be used.

Step 2: Activation of Antibody Carboxyl Groups

-

Prepare a fresh 10 mg/mL solution of EDC in chilled Activation Buffer.

-

Prepare a fresh 20 mg/mL solution of Sulfo-NHS in chilled Activation Buffer.

-

Add the EDC solution to the antibody solution to achieve a 20-fold molar excess.

-

Immediately add the Sulfo-NHS solution to the antibody mixture to achieve a 40-fold molar excess.

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

Step 3: Conjugation with this compound

-

Immediately prior to use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.

-

To remove the excess EDC and Sulfo-NHS and to buffer exchange the activated antibody into the Conjugation Buffer (PBS, pH 7.2-7.4), use a desalting column equilibrated with the Conjugation Buffer.

-

Immediately add the dissolved this compound to the activated antibody solution. A 10 to 20-fold molar excess of the dye is recommended.

-

Incubate the reaction for 2 hours at room temperature, protected from light, with gentle stirring.

Step 4: Purification of the Labeled Antibody

-

To quench any unreacted Sulfo-NHS esters on the antibody, add the Quenching Solution to a final concentration of 50-100 mM and incubate for 15-30 minutes.

-

Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).

-

Collect the colored fractions, which contain the antibody-dye conjugate.

-

The purified conjugate can be stored at 4°C for several weeks or at -20°C for long-term storage. Protect from light.

Step 5: Characterization of the Conjugate

-

Determine the Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance of Disulfo-ICG (approximately 780-800 nm, denoted as Amax).

-

Calculate the protein concentration, correcting for the dye's absorbance at 280 nm. The correction factor (CF = A280 of the dye / Amax of the dye) for ICG derivatives is typically around 0.05-0.08.

-

Corrected A280 = A280 - (Amax * CF)

-

Protein Concentration (M) = Corrected A280 / (Molar extinction coefficient of antibody) (For IgG, ε is ~210,000 M⁻¹cm⁻¹)

-

-

Calculate the dye concentration:

-

Dye Concentration (M) = Amax / (Molar extinction coefficient of Disulfo-ICG) (For ICG derivatives, ε is ~250,000 M⁻¹cm⁻¹)

-

-

Calculate the DOL:

-

DOL = Dye Concentration / Protein Concentration

-

-

Visualizations

Experimental Workflow

Caption: Workflow for this compound antibody labeling.

Signaling Pathway Example: Receptor Tyrosine Kinase (RTK) Detection

References

Application Notes and Protocols: A Step-by-Step Guide for Protein Conjugation with Disulfo-ICG Amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the covalent conjugation of proteins with Disulfo-ICG amine, an amine-reactive near-infrared (NIR) fluorescent dye. The protocol leverages the widely used N-hydroxysuccinimide (NHS) ester chemistry, which forms a stable amide bond with primary amines on the protein, such as the ε-amino group of lysine residues and the N-terminus.[1][2][3] Indocyanine green (ICG) and its derivatives are valuable tools in biomedical research and diagnostics due to their deep tissue penetration and low autofluorescence in the NIR window.[4] This protocol is designed to be a starting point for developing an optimized conjugation strategy for your specific protein of interest.

Principle of Amine-Reactive Labeling

The conjugation reaction is based on the reaction of the NHS ester of Disulfo-ICG with primary amine groups on the protein. This reaction is highly efficient at a slightly basic pH (8.0-9.0), where the amine groups are deprotonated and thus more nucleophilic. It is crucial to use a buffer free of primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the dye.

Materials and Equipment

-

This compound (NHS ester formulation)

-

Protein of interest in an amine-free buffer (e.g., PBS, bicarbonate buffer)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.4-8.5

-

Purification/Desalting column (e.g., Sephadex G-25) or dialysis equipment

-

Spectrophotometer

-

Vortex mixer and centrifuge

-

Pipettes and microcentrifuge tubes

Quantitative Data Summary

Optimization of the dye-to-protein molar ratio is critical for achieving the desired degree of labeling (DOL) without compromising protein function or causing dye-induced aggregation. The following table summarizes key quantitative parameters for the conjugation reaction.

| Parameter | Recommended Range | Notes |

| Protein Concentration | 2-20 mg/mL | Higher concentrations generally lead to better conjugation efficiency. |

| Molar Excess of Dye | 5:1 to 20:1 (Dye:Protein) | This should be empirically determined for each protein. |

| Reaction pH | 8.3 - 9.0 | Optimal for the reaction between NHS esters and primary amines. |

| Reaction Time | 1 - 2 hours at room temperature | Can be extended to overnight at 4°C for some proteins. |

| Quenching Time | 15 - 30 minutes at room temperature | Stops the labeling reaction. |

| Degree of Labeling (DOL) | 2 - 10 | The ideal range depends on the specific application. |

Experimental Protocols

Step 1: Preparation of Reagents

-

Protein Solution:

-

Ensure your protein of interest is at a concentration of at least 2 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3).

-

If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into the Reaction Buffer using dialysis or a desalting column.

-

-

This compound Stock Solution:

-

Immediately before use, dissolve the this compound (NHS ester) in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Vortex briefly to ensure the dye is fully dissolved.

-

Step 2: Conjugation Reaction

The following diagram illustrates the workflow for the protein conjugation reaction.

Caption: Experimental workflow for protein conjugation with this compound.

-

While gently vortexing the protein solution, slowly add the calculated volume of the 10 mM this compound stock solution. A starting point for optimization is a 10:1 to 15:1 molar ratio of dye to protein.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

Step 3: Quenching the Reaction

-

To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature. This step is optional but recommended to ensure no unreacted dye remains active.

Step 4: Purification of the Conjugate

-

Separate the labeled protein from unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).

-

Collect the fractions containing the protein-dye conjugate, which typically elute first.

Step 5: Characterization of the Conjugate

-

Measure Absorbance:

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength for Disulfo-ICG (approximately 785 nm, Amax).

-

If the absorbance is greater than 2.0, dilute the sample and record the dilution factor.

-

-

Calculate the Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each protein molecule. It can be calculated using the following formulas:

-

Protein Concentration (M) = [A280 - (Amax x CF)] / ε_protein

-

Where:

-

A280 is the absorbance at 280 nm.

-

Amax is the absorbance at the dye's maximum absorbance wavelength.

-

CF is the correction factor (A280 of the free dye / Amax of the free dye). This accounts for the dye's absorbance at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

-

Dye Concentration (M) = Amax / ε_dye

-

Where:

-

ε_dye is the molar extinction coefficient of Disulfo-ICG at its Amax.

-

-

-

DOL = Dye Concentration / Protein Concentration

-

Signaling Pathway and Application Context

ICG-conjugated proteins are frequently utilized in applications that involve in vivo imaging and tracking. The mechanism often relies on the enhanced permeability and retention (EPR) effect in tumor tissues, where the leaky vasculature allows for the accumulation of the protein-ICG conjugate. The following diagram illustrates a simplified logical relationship for this application.

Caption: Logical flow of ICG-conjugate accumulation for tumor imaging.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Degree of Labeling | - Inefficient reaction conditions. | - Optimize the molar excess of the dye. - Ensure the reaction pH is between 8.3 and 9.0. - Increase the reaction time or protein concentration. |

| - Presence of primary amines in the buffer. | - Perform buffer exchange into an amine-free buffer before conjugation. | |

| Protein Precipitation | - High degree of labeling. | - Reduce the molar excess of the dye in the reaction. |

| - Hydrophobicity of the dye. | - Perform the reaction at a lower temperature (4°C) for a longer duration. | |

| Poor Separation of Free Dye | - Inappropriate purification method. | - Use a desalting column with the correct molecular weight cutoff. - For extensive removal, perform dialysis. |

Conclusion

This protocol provides a robust framework for the successful conjugation of proteins with this compound. For optimal results, it is recommended to empirically determine the ideal dye-to-protein ratio and reaction conditions for your specific protein of interest. The resulting fluorescently labeled proteins can serve as powerful tools in a variety of research and drug development applications, particularly in the realm of in vivo imaging.

References

Application Notes and Protocols for Disulfo-ICG Amine for In Vivo Imaging in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfo-Indocyanine Green (Disulfo-ICG) amine is a near-infrared (NIR) fluorescent dye that serves as a powerful tool for in vivo imaging in preclinical research, particularly in mouse models. As a derivative of Indocyanine Green (ICG), a dye approved by the FDA for clinical use, Disulfo-ICG amine offers favorable properties for deep-tissue imaging due to its excitation and emission spectra in the NIR window (700-900 nm), where light penetration is maximal and tissue autofluorescence is minimal.[1] The inclusion of two sulfonate groups enhances its water solubility, a key advantage for systemic administration in biological systems.[2] The amine functional group allows for covalent conjugation to various biomolecules, such as antibodies, peptides, and nanoparticles, for targeted imaging applications.[2] However, the unconjugated (free) dye is also valuable for assessing vascular perfusion, enhanced permeability and retention (EPR) effects in tumors, and lymphatic drainage.

These application notes provide an overview of the properties of this compound, protocols for its use in in vivo imaging in mouse models, and representative data for biodistribution and tumor accumulation.

Physicochemical and Spectral Properties

A thorough understanding of the properties of this compound is crucial for its effective application. Key characteristics are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅₁H₆₂N₄Na₂O₁₀S₃ | |

| Molecular Weight | 1033.2 g/mol | |

| Excitation Maximum (λex) | ~780-789 nm | |

| Emission Maximum (λem) | ~800-814 nm | |

| Solubility | Soluble in DMSO and water. | |

| Storage | Store at -20°C, protected from light and moisture. |

Mechanism of Action for Tumor Imaging

The accumulation of unconjugated this compound in tumors is primarily attributed to the Enhanced Permeability and Retention (EPR) effect . Tumor vasculature is often leaky or "hyperpermeable" compared to normal vasculature, allowing macromolecules and nanoparticles to extravasate into the tumor interstitium. Once in the tumor, poor lymphatic drainage leads to their retention. After intravenous injection, this compound binds to plasma proteins, forming a complex large enough to be retained in the tumor microenvironment through the EPR effect. At the cellular level, uptake can be mediated by endocytosis and is influenced by the integrity of tight junctions. In certain cancer types, specific transporters like organic-anion-transporting polypeptides (OATPs) may also play a role in cellular uptake.

Below is a diagram illustrating the physiological pathway of this compound leading to tumor accumulation.

Experimental Protocols

Protocol 1: Preparation of this compound for Injection

This protocol describes the preparation of a stock solution and final injection solution of this compound.

Materials:

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.4

-

Sterile, light-protected microcentrifuge tubes

Procedure:

-

Prepare Stock Solution:

-

Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Add anhydrous DMSO to the vial to create a 10 mM stock solution. For example, to a 1 mg vial (MW: 1033.2 g/mol ), add approximately 96.8 µL of DMSO.

-

Vortex gently until the dye is completely dissolved. The solution will be a dark green color.

-

Store the stock solution in light-protected aliquots at -20°C for up to two weeks. Avoid repeated freeze-thaw cycles.

-

-

Prepare Injection Solution:

-

On the day of the experiment, thaw an aliquot of the stock solution.

-

Dilute the stock solution with sterile PBS (pH 7.4) to the desired final concentration for injection. The final concentration will depend on the desired dosage and injection volume (typically 100-200 µL for a mouse).

-

Ensure the final concentration of DMSO in the injection solution is low (ideally <5%) to avoid toxicity.

-

Filter the final solution through a sterile 0.22 µm syringe filter before injection.

-

Protocol 2: In Vivo Tumor Imaging in a Mouse Model

This protocol outlines the procedure for intravenous administration and subsequent NIR fluorescence imaging of tumor-bearing mice.

Materials and Equipment:

-

Tumor-bearing mouse model (e.g., subcutaneous xenograft)

-

Prepared this compound injection solution

-

Insulin syringes with 28-30 gauge needles

-

Anesthesia (e.g., isoflurane)

-

In vivo fluorescence imaging system with appropriate NIR filters (e.g., Excitation: ~740-780 nm, Emission: >800 nm)

-

Warming pad to maintain mouse body temperature

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).

-

Place the mouse on the imaging system's stage, which should be equipped with a warming pad to maintain body temperature.

-

Acquire a baseline (pre-injection) fluorescence image to determine background signal levels.

-

-

Administration of this compound:

-

Administer the prepared this compound solution via intravenous (tail vein) injection. A typical dose for ICG and its derivatives ranges from 1 to 5 mg/kg body weight.

-

The injection volume is typically 100-200 µL.

-

-

Fluorescence Imaging:

-

Acquire whole-body fluorescence images at various time points post-injection. Suggested time points include: 5 min, 1 hr, 6 hrs, 24 hrs, and 48 hrs to monitor the biodistribution and tumor accumulation.

-

Use consistent imaging parameters (exposure time, binning, field of view) for all acquisitions to allow for quantitative comparison.

-

-

Data Analysis:

-

Using the imaging system's software, draw regions of interest (ROIs) around the tumor and other organs (e.g., liver, muscle as a negative control).

-

Quantify the average fluorescence intensity (e.g., in radiant efficiency) within each ROI at each time point.

-

Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor by that of a background tissue (e.g., muscle).

-

The following diagram illustrates the general workflow for an in vivo imaging experiment.

Quantitative Data Presentation